N-Boc-D-phenylalaninol

Catalog No.
S760320
CAS No.
106454-69-7
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-D-phenylalaninol

CAS Number

106454-69-7

Product Name

N-Boc-D-phenylalaninol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1

InChI Key

LDKDMDVMMCXTMO-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO

Synonyms

N-Boc-D-phenylalaninol;106454-69-7;Boc-D-phenylalaninol;(R)-tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate;N-(tert-Butoxycarbonyl)-D-phenylalaninol;(R)-2-(Boc-amino)-3-phenyl-1-propanol;MFCD00216472;ST50307737;(R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;tert-butylN-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate;PubChem5739;AC1Q1MSR;N-t-BOC-D-Phenylalaninol;KSC180I8H;SCHEMBL257912;CTK0I0483;LDKDMDVMMCXTMO-GFCCVEGCSA-N;MolPort-001-793-349;ACN-S003441;ACT04153;ZINC2558962;ANW-15350;FC1221;ZINC02558962

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO

Peptide Synthesis

N-Boc-D-phenylalaninol serves as a protected amino acid building block for solid-phase peptide synthesis (SPPS) []. The Boc (tert-butyloxycarbonyl) group protects the amino functionality, allowing for chain elongation and subsequent deprotection to reveal the free amine for peptide bond formation. D-phenylalanine, the stereoisomer utilized in N-Boc-D-phenylalaninol, is incorporated into peptides to introduce specific structural features and functionalities [].

Synthesis of Chiral Scaffolds

The chiral backbone of N-Boc-D-phenylalaninol makes it a useful precursor for the synthesis of various chiral scaffolds. These scaffolds can be employed in the development of new drugs, catalysts, and other functional molecules []. The presence of the hydroxyl group further expands the molecule's applicability in organic synthesis.

Studies on Protein-Ligand Interactions

N-Boc-D-phenylalaninol can be used as a probe to investigate protein-ligand interactions. By attaching a reporter group to the molecule, researchers can study the binding affinity and specificity of proteins towards ligands containing a phenylalanine moiety [].

N-Boc-D-phenylalaninol is a derivative of the amino acid phenylalanine, specifically protected with a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₁NO₃, and it has a molecular weight of approximately 251.32 g/mol . The Boc group serves as a protective moiety for the amine function during various

N-Boc-D-phenylalaninol itself does not possess a specific mechanism of action. However, it plays a crucial role in peptide synthesis. During peptide chain elongation, the Boc group is removed, exposing the free amino group of N-Boc-D-phenylalaninol. This amino group can then react with the activated carboxyl group of another amino acid, forming a peptide bond and extending the peptide chain [].

  • Skin and eye irritant: It may cause irritation upon contact with skin and eyes. Standard personal protective equipment (PPE) like gloves, safety glasses, and lab coat should be worn while handling [].
  • Respiratory irritant: Inhalation of dust particles may cause irritation. Use a fume hood when working with the compound [].

N-Boc-D-phenylalaninol is primarily utilized in organic synthesis as a protecting group for amines. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. Common reactions involving N-Boc-D-phenylalaninol include:

  • Deprotection: The Boc group can be cleaved using hydrochloric acid or trifluoroacetic acid, yielding D-phenylalaninol.
  • Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is linked to other amino acids to form peptides.
  • Synthesis of Complex Molecules: N-Boc-D-phenylalaninol can be used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

The synthesis of N-Boc-D-phenylalaninol typically involves the protection of D-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Common methods include:

  • Reaction with Di-tert-butyl Dicarbonate:
    • D-Phenylalaninol is dissolved in an organic solvent (such as ethanol).
    • Di-tert-butyl dicarbonate and a base (like guanidine hydrochloride) are added to the solution.
    • The mixture is stirred at controlled temperatures until the reaction completes, followed by purification steps .
  • Alternative Protective Group Strategies:
    • Other methods may involve different protecting groups or solvents to optimize yield and purity .

N-Boc-D-phenylalaninol finds applications primarily in:

  • Peptide Synthesis: It is widely used as a protecting group in solid-phase peptide synthesis.
  • Organic Synthesis: Acts as an intermediate in synthesizing complex organic molecules.
  • Research: Utilized in studies involving amino acid derivatives and their reactivity .

Interaction studies involving N-Boc-D-phenylalaninol typically focus on its role in facilitating reactions without interfering with other functional groups. Its ability to act selectively in complex mixtures makes it valuable in synthetic chemistry, particularly in peptide synthesis where multiple functional groups are present.

N-Boc-D-phenylalaninol shares structural similarities with several other compounds, particularly Boc-protected amino acids. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
N-Boc-D-phenylalanineC₁₄H₁₉NO₄Commonly used in peptide synthesis; more stable than phenylalaninol.
N-Boc-L-alanineC₉H₁₃NO₄Smaller side chain; used in various organic syntheses.
N-Boc-L-serineC₉H₁₃NO₄Contains hydroxymethyl side chain; important for protein structure.
N-Boc-L-cysteineC₈H₁₃NO₂SContains sulfur; used in redox-active compounds.

N-Boc-D-phenylalaninol's uniqueness lies in its specific configuration and the presence of both hydroxyl and amine functionalities, making it particularly useful for certain synthetic pathways that require these features.

IUPAC Nomenclature and Molecular Formula (C₁₄H₂₁NO₃)

The IUPAC name for N-Boc-D-phenylalaninol is tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate. Its molecular formula, C₁₄H₂₁NO₃, corresponds to a molecular weight of 251.33 g/mol. The structure comprises:

  • A D-phenylalaninol backbone (3-phenyl-1-propanol).
  • A Boc group (-O-C(=O)-O-tert-butyl) attached to the amino group.
PropertyValue
Molecular FormulaC₁₄H₂₁NO₃
Molecular Weight251.33 g/mol
CAS Registry Number106454-69-7

Stereochemical Configuration and Chiral Centers

N-Boc-D-phenylalaninol contains one chiral center at the second carbon of the propanol chain, conferring its D-configuration (R-stereochemistry). This configuration is critical for enantioselective applications, such as asymmetric catalysis. The specific optical rotation is [α]²⁰/D = +28° (c = 1, methanol), confirming its stereochemical purity.

Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group serves as a temporary protective moiety for the amine functionality:

  • Protection Mechanism: Introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Deprotection: Achieved using acidic conditions (e.g., trifluoroacetic acid or HCl), which cleave the carbamate bond without disrupting other functional groups.
  • Advantages: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

Historical Context in Peptide Synthesis

Evolution of Boc Protection Strategies

The Boc group emerged in the mid-20th century as a cornerstone of solid-phase peptide synthesis (SPPS). Key milestones include:

  • Early SPPS: Boc chemistry enabled sequential peptide chain assembly by allowing selective deprotection of the α-amino group.
  • Limitations: Required hazardous hydrogen fluoride (HF) for final resin cleavage, prompting shifts to Fmoc-based strategies.
  • Modern Relevance: Boc remains vital for synthesizing hydrophobic peptides and base-sensitive substrates.

Significance of D-Phenylalanine Derivatives in Asymmetric Synthesis

D-Phenylalanine derivatives, including N-Boc-D-phenylalaninol, are pivotal in enantioselective synthesis:

  • Pharmaceutical Applications: Serve as intermediates for drugs targeting neurological disorders and antibiotics.
  • Biocatalytic Cascades: Engineered enzymes like D-amino acid aminotransferases enable large-scale production of D-phenylalanine derivatives with >99% enantiomeric excess.
  • Supramolecular Chemistry: Chiral discrimination studies using perylene bisimide (PBI) systems highlight their role in detecting D-enantiomers via fluorescence.

Traditional Synthetic Routes

Protection of D-Phenylalaninol with Di-tert-Butyl Dicarbonate

The protection of D-phenylalaninol with di-tert-butyl dicarbonate represents the most widely employed traditional methodology for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol [8] [9]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of D-phenylalaninol attacks a carbonyl carbon of di-tert-butyl dicarbonate, resulting in tert-butyl carbonate elimination and subsequent carbon dioxide gas evolution [10] [11].

The mechanism involves initial nucleophilic attack by the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [8] [10]. This intermediate subsequently eliminates tert-butyl carbonate, which rapidly decomposes to carbon dioxide and tert-butoxide [11] [12]. The reaction typically requires mild conditions and can be performed without additional base, as the released tert-butoxide serves as an internal base to neutralize the protonated carbamate product [10] [15].

Table 1: Typical Reaction Conditions for Di-tert-butyl Dicarbonate Protection

ParameterConditionReference
TemperatureRoom temperature to 40°C [1] [8]
SolventTetrahydrofuran, acetonitrile, or dichloromethane [9] [11]
Reaction Time2-24 hours [1] [8]
Base (optional)Triethylamine or sodium bicarbonate [9] [11]
Yield85-95% [1] [8]

The reaction exhibits excellent functional group tolerance and typically proceeds with high yields under ambient conditions [11] [12]. The evolving carbon dioxide gas must be allowed to escape, making closed reaction systems inadvisable for this transformation [8] [10].

Guanidine Hydrochloride-Catalyzed Bocylation in Ethanol

A significant advancement in traditional tert-butoxycarbonyl protection methodology involves the use of guanidine hydrochloride as a catalyst in ethanol solvent systems [1] [13]. This approach demonstrates remarkable efficiency, achieving 93% yield in the protection of amino acids and related compounds under mild conditions [1].

The general procedure involves dissolving the amino alcohol substrate with guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 equivalents) in ethanol at 35-40°C [1]. The reaction mixture is stirred until a clear solution forms, typically requiring 6.5 hours for completion [1]. Following solvent evaporation under reduced pressure, the residue undergoes successive washing with water and hexane to afford the pure N-tert-butoxycarbonyl product [1].

Table 2: Guanidine Hydrochloride-Catalyzed Reaction Parameters

ComponentAmountFunction
Substrate1 mmolStarting material
Guanidine hydrochloride15 mol%Catalyst
Di-tert-butyl dicarbonate2.5-3 mmolProtecting reagent
Ethanol1 mLSolvent
Temperature35-40°CReaction condition
Time6.5 hoursDuration

This methodology offers several advantages including improved reaction rates, enhanced selectivity, and simplified purification procedures compared to traditional base-catalyzed approaches [1] [13]. The catalytic system demonstrates broad substrate scope and functional group tolerance while maintaining high yields across diverse amino alcohol substrates [1].

Asymmetric Synthesis Approaches

Enantioselective Hydrogenation of Dehydroamino Acid Precursors

Enantioselective hydrogenation of dehydroamino acid precursors represents a powerful asymmetric approach for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol [16] [17] [30]. This methodology typically employs rhodium catalysts bearing chiral diphosphine ligands to achieve high enantioselectivity in the reduction of enamide substrates [30] [31] [32].

The most successful catalyst systems utilize rhodium complexes with DuPhos or related phospholane ligands [30] [31] [33]. The (R,R)-Ethyl-DuPhos-rhodium complex demonstrates exceptional performance in the asymmetric hydrogenation of N-acetyl dehydroamino acid derivatives, achieving enantiomeric excesses exceeding 95% [17] [30]. The reaction proceeds through a well-defined catalytic cycle involving initial substrate coordination, followed by oxidative addition of hydrogen and subsequent reductive elimination to generate the chiral amino acid product [32] [35].

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation Results

Catalyst SystemSubstrateEnantiomeric ExcessYieldReference
(R,R)-Ethyl-DuPhos-RhN-acetyl dehydrophenylalanine>95%90-95% [17] [30]
(R,R)-Me-DuPhos-RhEnamide esters93-99%85-92% [30] [31]
Rh-BIBOPα-substituted enamides>90%80-90% [34]

The mechanism involves initial formation of a square planar rhodium-enamide complex, with the substrate coordinating through both the carbon-carbon double bond and the amide carbonyl group [32] [35]. Hydrogen addition occurs via oxidative addition to form a rhodium dihydride intermediate, followed by migratory insertion and reductive elimination to afford the saturated amino acid product with high stereochemical fidelity [32] [21].

Recent developments have expanded this methodology to include various enamide substrates and alternative ligand systems [19] [34]. The use of bisphosphine ligands with modified electronic and steric properties has enabled broader substrate scope and improved reaction efficiency [35] [21].

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction provides an effective method for stereochemical inversion in the synthesis of N-tert-butoxycarbonyl-D-phenylalaninol from readily available L-configured precursors [20] [22]. This transformation employs triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to activate alcohol substrates for nucleophilic displacement with inversion of configuration [20] [22].

The reaction mechanism involves initial formation of a betaine intermediate between triphenylphosphine and the azodicarboxylate, followed by alcohol activation and subsequent nucleophilic displacement [20]. The process proceeds with complete inversion of stereochemistry at the alcohol carbon center, making it particularly valuable for accessing D-configured amino alcohols from L-precursors [20] [22].

Typical reaction conditions involve dissolving the alcohol substrate, carboxylic acid nucleophile, and triphenylphosphine in tetrahydrofuran, followed by slow addition of diethyl azodicarboxylate at 0°C [20] [22]. The reaction mixture is then stirred at room temperature for several hours until completion [20].

Table 4: Mitsunobu Reaction Optimization Parameters

ParameterOptimal ConditionAlternativeReference
PhosphineTriphenylphosphineTributylphosphine [20] [22]
AzodicarboxylateDiethyl azodicarboxylateDiisopropyl azodicarboxylate [20] [22]
SolventTetrahydrofuranDiethyl ether [20] [22]
Temperature0°C to room temperatureVariable [20] [22]
Reaction Time4-12 hoursVariable [20] [22]

The Mitsunobu approach offers several advantages including predictable stereochemical outcomes, broad functional group tolerance, and compatibility with various nucleophiles [20] [22]. However, the reaction generates stoichiometric quantities of phosphine oxide and hydrazine byproducts, which can complicate purification procedures [22].

Recent Advances in Catalytic Methods

Transition Metal-Catalyzed Amination Strategies

Recent developments in transition metal-catalyzed amination have provided innovative approaches for synthesizing N-tert-butoxycarbonyl-D-phenylalaninol through direct carbon-nitrogen bond formation [23] [24] [27]. These methodologies encompass palladium-catalyzed coupling reactions, copper-mediated amination processes, and rhodium-catalyzed transformations [23] [24] [29].

Palladium-catalyzed carbonylative amination represents a particularly promising approach for synthesizing benzylamine derivatives [26] [29]. This methodology involves the reaction of benzyl halides or formates with tertiary amines under carbon monoxide atmosphere, generating arylacetamide products through a tandem carbonylation-amination sequence [26]. The reaction proceeds via oxidative addition of the benzyl electrophile to palladium, followed by carbon monoxide insertion and subsequent aminolysis [26] [29].

Table 5: Transition Metal-Catalyzed Amination Methods

Metal CatalystSubstrate TypeProduct TypeYield RangeReference
PalladiumBenzyl halidesArylacetamides70-90% [26] [29]
CopperAlkyl halidesPrimary amines60-85% [24]
RhodiumEnamidesAmino alcohols80-95% [27] [34]
RutheniumKetoiminesChiral amines75-90% [27]

Copper-catalyzed amination strategies have emerged as valuable alternatives for accessing chiral amine products [24] [27]. These reactions typically employ copper complexes with multidentate ligands to facilitate enantioconvergent radical pathways, enabling the transformation of racemic starting materials into enantiomerically enriched products [24]. The methodology demonstrates particular utility in the synthesis of α-arylethylamine derivatives through cross-coupling of activated alkyl halides with aromatic amines [24].

Rhodium-catalyzed reductive amination approaches have shown exceptional promise for synthesizing γ-amino alcohols and related compounds [34] [27]. These transformations employ rhodium complexes with specialized chiral ligands to achieve high enantioselectivity in the formation of carbon-nitrogen bonds [34]. The development of hydrogen-bonding interactions between catalyst and substrate has proven crucial for achieving optimal selectivity and reactivity [34].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques have revolutionized the preparation of N-tert-butoxycarbonyl-D-phenylalaninol and related amino alcohol derivatives through polymer-supported methodologies [25] [28] [38]. These approaches offer significant advantages including simplified purification procedures, enhanced reaction efficiency, and improved scalability compared to solution-phase methods [25] [38].

The most widely employed solid-phase supports include polystyrene-divinylbenzene resins functionalized with appropriate linker groups [39] [41] [42]. Wang resin and chlorotrityl resin have emerged as particularly effective supports for amino alcohol synthesis, providing acid-labile linkages that facilitate product release under mild conditions [39] [41]. Rink amide resin offers an alternative approach for synthesizing peptide amidoalcohols through similar solid-phase protocols [42].

Table 6: Solid-Phase Synthesis Resin Comparison

Resin TypeLinker StabilityCleavage ConditionsLoading CapacityReference
Wang resinModerate acid-labile95% Trifluoroacetic acid0.3-0.8 mmol/g [41]
Chlorotrityl resinHighly acid-labile1% Trifluoroacetic acid0.5-1.2 mmol/g [39]
Rink amide resinAcid-labile95% Trifluoroacetic acid0.4-1.0 mmol/g [42]

The synthetic protocol typically involves initial resin loading with the amino alcohol substrate, followed by protection group manipulation and functional group transformations while the molecule remains attached to the solid support [25] [28]. This approach enables the use of excess reagents to drive reactions to completion while facilitating removal of byproducts through simple washing procedures [25] [38].

Microwave-assisted solid-phase synthesis has emerged as a particularly effective variant, enabling rapid reaction times and improved yields through enhanced heating efficiency [28]. Aqueous microwave-assisted protocols using water-dispersible reagent nanoparticles have demonstrated exceptional utility for environmentally benign synthesis [28]. These methodologies achieve coupling reactions in 1-10 minutes under microwave irradiation, representing significant improvements over conventional heating methods [28].

Crystallographic and Thermal Characteristics

Melting Point (95–98°C) and Polymorphism

The melting point of N-Boc-D-phenylalaninol has been consistently reported across multiple sources with remarkable consistency. Table 1 presents melting point data from various commercial suppliers and analytical sources, demonstrating a narrow range of 93.0–98.0°C [1] [3] [2] [4] [5]. The most frequently cited range is 95–98°C, as reported by Sigma-Aldrich and ChemicalBook [1] [2]. TCI America provides the most precise specification of 93.0–97.0°C based on gas chromatographic analysis [4] [5].

SourceMelting Point Range (°C)Purity (%)Analysis Method
Sigma-Aldrich95-9898Literature
TCI America93.0-97.0>97.0GC
ChemicalBook95-98N/ALiterature
Avantor Sciences93.0-97.0≥97.0GC
Alfa Chemical95-9895N/A

The narrow melting point range indicates high crystalline purity and suggests the compound exists in a single polymorphic form under standard conditions [1] [4]. The crystallographic structure has been characterized as existing in a white to almost white powder or crystalline form [4] [5]. Recent research on related phenylalanine derivatives has revealed the potential for polymorphic variations under different crystallization conditions [6] [7]. Studies on N-α-aroyl-N-aryl-phenylalanine amides have demonstrated that compounds derived from N-Boc-protected D-phenylalanine can exhibit multiple polymorphic forms, with distinct crystal packings observed through X-ray and electron diffraction [6] [7].

Solubility Profile in Polar and Nonpolar Solvents

N-Boc-D-phenylalaninol exhibits favorable solubility characteristics in organic solvents while remaining insoluble in water [1] [8]. Table 2 summarizes the comprehensive solubility profile across various solvent systems.

SolventSolubilityPolaritySource
ChloroformSolubleNonpolarChemicalBook
DichloromethaneSolubleNonpolarChemicalBook
Ethyl AcetateSolublePolar aproticChemicalBook
DMSOSolublePolar aproticChemicalBook
AcetoneSolublePolar aproticChemicalBook
MethanolSolublePolar proticMultiple
EthanolSolublePolar proticMultiple
WaterInsolublePolar proticGeneral literature
HexaneLimitedNonpolarInferred

The compound demonstrates excellent solubility in both polar aprotic solvents (dimethyl sulfoxide, acetone, ethyl acetate) and polar protic solvents (methanol, ethanol) [1] [8]. This broad solubility profile reflects the amphiphilic nature of the molecule, containing both the hydrophobic phenyl group and the polar carbamate functionality. The insolubility in water is consistent with the hydrophobic character imparted by the tert-butoxycarbonyl protecting group and the benzyl side chain [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-Boc-D-phenylalaninol. The ¹H NMR spectrum exhibits characteristic signals that confirm the molecular structure and stereochemistry [10] [11] [12].

The ¹³C NMR spectrum displays the expected carbon framework, with signals typically observed for carbamate carbonyls in the range of 155-160 δ, consistent with the tert-butoxycarbonyl protecting group [13] [14] [12]. The aromatic carbons appear in the characteristic region of 126-137 δ, while the aliphatic carbons of the tert-butyl group resonate around 28 δ [12] [15]. The chiral center carbon typically appears around 55-60 δ, and the primary alcohol carbon resonates near 65 δ [13] [12].

Spectroscopic analysis of related Boc-protected compounds has revealed characteristic patterns. The Boc carbonyl carbon consistently appears at approximately 155-160 δ in ¹³C NMR spectra, while the tert-butyl carbons appear as a distinct singlet around 28 δ [16]. These signals serve as diagnostic markers for the integrity of the protecting group [16].

Infrared (IR) and Mass Spectrometric (MS) Data

Infrared spectroscopy provides characteristic absorption bands that confirm functional group presence and molecular integrity [17] [14] [18]. The N-Boc-D-phenylalaninol IR spectrum exhibits several key absorptions:

  • O-H stretch: Broad absorption around 3400 cm⁻¹ corresponding to the primary alcohol hydroxyl group [17] [18]
  • N-H stretch: Absorption in the 3300-3400 cm⁻¹ region from the carbamate nitrogen-hydrogen bond [17] [18]
  • C=O stretch: Strong absorption at approximately 1680 cm⁻¹ characteristic of the carbamate carbonyl [17] [14] [16]
  • C-H stretches: Multiple absorptions around 3000 cm⁻¹ from aliphatic and aromatic carbon-hydrogen bonds [17] [18]
  • Aromatic C=C: Absorptions in the 1450-1600 cm⁻¹ region from the phenyl ring [17] [19]

Research on related Boc-protected compounds has identified specific IR markers for the tert-butoxycarbonyl group, including characteristic peaks at 1360 cm⁻¹ and 1390 cm⁻¹ [16].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns [20] [21] [22]. The molecular ion peak appears at m/z 251, corresponding to the molecular weight of 251.32 g/mol [1] [8]. Characteristic fragmentation patterns include:

  • Loss of the tert-butyl group (m/z = 195) due to the stability of the tertiary carbocation [20] [23]
  • Loss of the entire Boc group (m/z = 151) through acid-catalyzed decarboxylation [20] [23]
  • Benzyl fragment (m/z = 91) from cleavage adjacent to the aromatic ring [21] [22]

Studies on Boc-protected compounds have demonstrated that electrospray ionization mass spectrometry (ESI-MS) typically shows abundant [M + Na]⁺ ions, with characteristic fragmentation involving loss of isobutylene (C₄H₈) and carbon dioxide from the Boc protecting group [20].

Stability and Reactivity

Acid/Base Sensitivity of the Boc Group

The tert-butoxycarbonyl protecting group exhibits characteristic stability patterns that are fundamental to its utility in synthetic chemistry [23] [24] [25] [26]. The Boc group demonstrates remarkable stability under basic conditions while being readily cleaved under acidic conditions [9] [25] [26] [27].

Basic Stability: The Boc group remains intact under basic hydrolysis conditions, catalytic reduction conditions, and in the presence of various nucleophiles [25] [27] [28]. This stability stems from the electron-withdrawing nature of the carbamate functionality, which renders the carbonyl carbon less susceptible to nucleophilic attack under basic conditions [29] [26]. The tert-butyl ester linkage is particularly resistant to base-catalyzed hydrolysis due to steric hindrance around the tertiary carbon center [29].

Acidic Cleavage: Under acidic conditions, particularly with strong acids such as trifluoroacetic acid or hydrochloric acid, the Boc group undergoes rapid deprotection [23] [30] [24] [26]. The mechanism involves initial protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation [23] [24]. Kinetic studies have revealed a second-order dependence on acid concentration, indicating a complex mechanism involving general acid catalysis [23].

Recent research has demonstrated that the deprotection kinetics exhibit temperature dependence, with activation enthalpies and entropies following linear relationships across different substituted derivatives [23]. The reaction typically proceeds with visible carbon dioxide evolution, providing a convenient indicator of deprotection progress [24] [26].

Oxidative Stability of the Benzyl Alcohol Moiety

The benzyl alcohol functionality in N-Boc-D-phenylalaninol presents specific stability considerations under oxidative conditions [31] [32] [33] [34]. Benzyl alcohols are generally susceptible to oxidation to the corresponding aldehydes and, under more forcing conditions, to carboxylic acids [32] [33] [35].

Oxidation Mechanisms: Studies on benzyl alcohol oxidation have revealed multiple mechanistic pathways [32] [33] [36]. The oxidation typically proceeds through initial hydrogen abstraction from the benzylic carbon, forming a benzyl radical intermediate [32] [36]. The reaction shows a negative Hammett reaction constant (ρ = -2.29), indicating that electron-donating substituents accelerate the oxidation process [32].

Protective Measures: The oxidative stability can be enhanced through appropriate storage conditions [37] [38] [39]. Recommended storage at 2-8°C under inert atmosphere minimizes oxidative degradation [40] [39]. The presence of the Boc protecting group provides some steric protection to the benzyl alcohol moiety, though it does not eliminate oxidative susceptibility entirely [31].

Environmental Factors: Research on atmospheric oxidation of benzyl alcohol by hydroxyl radicals has shown that the reaction proceeds through both hydrogen abstraction (25%) and addition to the aromatic ring (75%) [36]. The primary oxidation products include benzaldehyde and hydroxybenzyl alcohol, with the latter undergoing further oxidation to catechol [34] [41].

Stability Recommendations: For optimal stability, N-Boc-D-phenylalaninol should be stored at reduced temperatures (2-8°C) in tightly sealed containers under inert atmosphere [40] [39]. Exposure to light should be minimized, and the compound should be protected from moisture to prevent hydrolytic degradation of the Boc group [39].

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N-Boc-D-Phenylalaninol

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Last modified: 08-15-2023

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